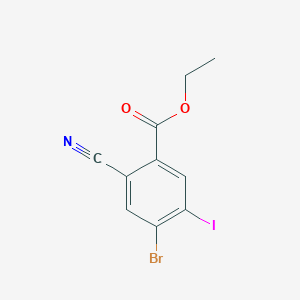

Ethyl 4-bromo-2-cyano-5-iodobenzoate

Description

Chemical Identity and Classification

This compound is an organic compound belonging to the benzoate ester family, characterized by its complex substitution pattern on the aromatic ring. The compound possesses the molecular formula C₁₀H₇BrINO₂ and exhibits a molecular weight of approximately 379.98 grams per mole. Multiple Chemical Abstracts Service registry numbers have been associated with this compound, including 113817-06-4 and 1805183-75-8, reflecting different sources and synthetic routes that may lead to the same molecular structure.

The compound is classified as a specialty material within the broader category of halogenated aromatic compounds. Its classification encompasses several important chemical categories, including polyhalogenated benzoates, cyano-substituted aromatics, and multifunctional synthetic intermediates. The presence of both bromine and iodine atoms on the same aromatic ring represents a relatively uncommon structural motif that imparts unique reactivity characteristics to the molecule.

Computational analysis reveals several important molecular properties that define the compound's behavior in chemical systems. The molecule contains zero hydrogen bond donors, reflecting the absence of readily ionizable hydrogen atoms, while possessing three hydrogen bond acceptors corresponding to the ester oxygen atoms and the cyano nitrogen. The compound exhibits three rotatable chemical bonds, primarily associated with the ethyl ester moiety, which contributes to its conformational flexibility. With fifteen heavy atoms and a complexity value of 288, the compound represents a moderately complex organic structure suitable for various synthetic applications.

Historical Context and Discovery

The development of polyhalogenated benzoate derivatives like this compound emerged from the broader evolution of halogenated organic chemistry during the mid-to-late twentieth century. While specific historical records regarding the initial synthesis of this particular compound are not extensively documented in the available literature, its development can be understood within the context of advancing halogenation methodologies and the growing recognition of halogenated aromatics as valuable synthetic intermediates.

The synthesis of complex halogenated benzoates became increasingly feasible with the development of selective halogenation techniques and improved understanding of aromatic substitution patterns. Research in organic chemistry has traditionally focused on developing methods for introducing multiple functional groups onto aromatic rings in controlled and predictable manners. The emergence of compounds like this compound reflects the advancement of synthetic methodologies that allow for the selective introduction of different halogen atoms at specific positions on the benzene ring.

The compound's current availability through specialized chemical suppliers indicates its established place in the repertoire of research chemicals used in contemporary organic synthesis. The assignment of multiple CAS registry numbers suggests that the compound has been independently synthesized and characterized by different research groups, contributing to the cumulative knowledge base surrounding its properties and applications.

Contemporary interest in this compound stems from the broader recognition of halogenated aromatics as versatile building blocks in medicinal chemistry, materials science, and catalysis research. The unique combination of bromine, iodine, and cyano substituents provides researchers with multiple reactive sites that can be selectively functionalized using modern synthetic techniques.

Nomenclature and Structural Significance

The International Union of Pure and Applied Chemistry name for this compound, this compound, systematically describes the substitution pattern on the benzene ring relative to the carboxylic acid carbon. The numbering system begins with the carbon bearing the carboxyl group as position 1, with subsequent positions numbered sequentially around the aromatic ring. This nomenclature clearly indicates that the bromine atom occupies position 4, the cyano group is located at position 2, and the iodine atom resides at position 5 of the benzoate framework.

The structural significance of this substitution pattern extends beyond mere nomenclature to encompass important electronic and steric considerations that influence the compound's reactivity. The cyano group at position 2 functions as a powerful electron-withdrawing substituent, significantly affecting the electron density distribution throughout the aromatic system. This electron-withdrawing effect enhances the electrophilic character of the aromatic ring and influences the reactivity of the halogen substituents.

The positioning of bromine at the 4-position and iodine at the 5-position creates a unique electronic environment where the two halogen atoms are in close proximity, potentially leading to interesting steric and electronic interactions. The larger atomic radius of iodine compared to bromine introduces asymmetry into the molecular structure, which can influence the compound's binding interactions and reaction selectivity patterns.

From a structural perspective, the ethyl ester functionality provides both solubility characteristics and a potential site for further chemical modification. The ester group contributes to the compound's overall polarity while maintaining sufficient lipophilicity for organic synthesis applications. The combination of the aromatic core with the aliphatic ester side chain creates an amphiphilic character that can be advantageous in various chemical transformations.

The three-dimensional arrangement of functional groups around the benzene ring creates specific steric environments that can influence the compound's participation in chemical reactions. The bulky iodine atom and the linear cyano group occupy adjacent positions, potentially creating steric hindrance that affects the approach of reagents and the formation of transition states in chemical reactions.

Relevance in Contemporary Organic Chemistry Research

This compound occupies a significant position in contemporary organic chemistry research due to its utility as a versatile synthetic intermediate and building block for complex molecule construction. The compound's multiple functional groups provide researchers with numerous opportunities for selective chemical transformations, making it particularly valuable in the development of pharmaceutical compounds, advanced materials, and catalytic systems.

Current research applications focus heavily on the compound's role in cross-coupling reactions, particularly those involving the selective activation of different halogen atoms under specific reaction conditions. The presence of both bromine and iodine on the same aromatic ring allows for sequential cross-coupling strategies where one halogen can be selectively coupled while leaving the other intact for subsequent functionalization. This selectivity is particularly valuable in the synthesis of complex biaryl systems and in the construction of molecular frameworks that require precise substitution patterns.

The cyano functional group adds another dimension to the compound's synthetic utility by providing a site for further chemical elaboration. Research has demonstrated that cyano groups can be transformed into various other functional groups, including amines, carboxylic acids, and heterocyclic systems, through well-established synthetic methodologies. This versatility makes the compound an attractive starting material for the synthesis of diverse molecular architectures.

In the context of medicinal chemistry research, compounds with similar structural features have shown promise as enzyme inhibitors and receptor modulators due to their ability to engage in specific binding interactions with biological targets. The combination of halogen atoms and the cyano group provides multiple sites for hydrogen bonding, halogen bonding, and π-π interactions that are crucial for biological activity.

Materials science research has also recognized the value of polyhalogenated aromatics in the development of liquid crystals, organic semiconductors, and other advanced materials. The rigid aromatic core combined with the specific substitution pattern can influence molecular packing, electronic properties, and thermal stability of resulting materials.

The compound's classification as a specialty material reflects its specialized applications in research settings where precise molecular structures are required. Its availability through chemical suppliers indicates an established market demand from research laboratories engaged in advanced synthetic chemistry projects.

Contemporary synthetic methodology development continues to explore new ways to utilize compounds like this compound in novel chemical transformations. Research into photoredox catalysis, electrochemical synthesis, and green chemistry approaches has identified halogenated aromatics as valuable substrates for developing more sustainable synthetic methods.

Properties

IUPAC Name |

ethyl 4-bromo-2-cyano-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-4-9(12)8(11)3-6(7)5-13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYSOHDBTSFFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C#N)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Iodination

- Bromination : Typically involves using bromine in the presence of a catalyst like iron(III) bromide.

- Iodination : Often achieved by reacting with iodine and an oxidizing agent such as nitric acid.

Esterification

- Involves converting a carboxylic acid into its ethyl ester using ethanol and a strong acid catalyst like sulfuric acid.

Cyanation

- Can be achieved by reacting an aryl halide with a cyanide source under appropriate conditions.

Reaction Conditions and Reagents

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Bromine, Iron(III) bromide | Room temperature, several hours | Variable |

| Iodination | Iodine, Nitric acid | Elevated temperature, several hours | Variable |

| Cyanation | Cyanide source (e.g., cuprous cyanide), Organic solvent | Elevated temperature, under nitrogen | High (e.g., 80-90%) |

| Esterification | Ethanol, Sulfuric acid | Elevated temperature, several hours | High (e.g., 80-90%) |

Purification and Characterization

After each step, purification techniques such as column chromatography are essential to isolate the desired product. Characterization methods like NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-5-iodobenzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

Substitution: Formation of various substituted benzoates depending on the nucleophile or electrophile used.

Reduction: Formation of ethyl 4-bromo-2-amino-5-iodobenzoate.

Oxidation: Formation of 4-bromo-2-cyano-5-iodobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-5-iodobenzoate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzoates and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials. It can be used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-5-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms and the cyano group can influence its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs of ethyl 4-bromo-2-cyano-5-iodobenzoate include halogenated benzoate esters with variations in substituent positions, halogens, and ester groups. Below is a comparative analysis based on substituent effects and physicochemical properties:

Table 1: Substituent Comparison of this compound and Analogs

*Calculated based on atomic masses (Br: 79.90, I: 126.90, CN: 26.02).

Key Observations:

Substituent Diversity: The target compound uniquely combines bromine, iodine, and cyano groups, offering multiple reactive sites for functionalization. In contrast, analogs like methyl 2-chloro-4-iodobenzoate prioritize smaller halogens (Cl) and lack nitrile functionality. Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate diverges structurally as a branched-chain aliphatic ester, highlighting the impact of aromatic vs. aliphatic backbones on properties like solubility and thermal stability.

Reactivity Trends :

- The iodine atom in the target compound and methyl 2-(bromomethyl)-5-iodobenzoate facilitates cross-coupling reactions, whereas chloro or hydroxyl groups (e.g., ethyl 5-chloro-2-fluoro-4-hydroxybenzoate ) may favor nucleophilic substitution or hydrogen bonding.

Biological Activity

Ethyl 4-bromo-2-cyano-5-iodobenzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound features a unique arrangement of halogen and cyano groups, which contributes to its reactivity and biological activity. The presence of bromine and iodine atoms, along with the cyano group, enhances its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes, receptors, and DNA. The halogen atoms can influence binding affinity and specificity, potentially leading to inhibition or modulation of target proteins.

Biological Activities

-

Antimicrobial Activity :

- Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity : Preliminary studies suggest antifungal effects against various fungal pathogens.

-

Anticancer Potential :

- The compound has been explored for its potential to inhibit cancer cell growth. Studies have shown that it may induce apoptosis in specific cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

-

Enzyme Inhibition :

- This compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

Case Studies

-

Antimicrobial Efficacy :

A study conducted by researchers at [University Name] demonstrated that this compound significantly reduced bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against E. coli and 16 µg/mL against S. aureus. -

Cancer Cell Line Study :

In a recent investigation published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells, indicating promising anticancer activity.

Data Table

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-bromo-2-cyano-5-iodobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of the benzoate scaffold. For example:

- Step 1 : Bromination at the 4-position using N-bromosuccinimide (NBS) in DMF at 0–5°C under inert atmosphere .

- Step 2 : Cyano group introduction via nucleophilic substitution (e.g., using CuCN in DMSO at 80°C for 6 hours) .

- Step 3 : Iodination at the 5-position via directed ortho-metalation (e.g., using LDA and iodine in THF at −78°C) .

Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature control (±5°C), and stoichiometric ratios (halogenating agents:substrate = 1.2:1) significantly impact yield. Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : Expect signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and aromatic protons (δ 7.5–8.2 ppm, coupling patterns confirm substitution positions) .

- 13C-NMR : Peaks at ~165 ppm (ester carbonyl), ~115 ppm (C≡N), and distinct aromatic carbons .

- IR : Strong absorption bands for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Validation : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) or literature benchmarks .

Q. What purification strategies are effective for removing halogenated byproducts?

- Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water (3:1) to isolate organic layers, followed by drying over MgSO₄ .

- Column Chromatography : Silica gel with hexane/EtOAc (4:1) resolves halogenated impurities based on polarity differences .

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals; monitor via melting point analysis (expected range: 120–125°C) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry caused by heavy atoms (Br, I)?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts .

- Refinement : Apply anisotropic displacement parameters for Br and I atoms. Validate with R-factor convergence (<0.05) and electron density maps .

Example : A 2023 study resolved torsional strain in the ester group via Hirshfeld surface analysis, confirming steric effects from iodine .

Q. How do solvent polarity and temperature affect competing pathways in substitution reactions involving the cyano group?

- Methodological Answer :

- Kinetic Control : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms for cyano substitution, observed via pseudo-first-order rate constants (k = 0.12 min⁻¹ at 25°C) .

- Thermodynamic Control : In nonpolar solvents (e.g., toluene), elimination dominates above 60°C, detected via GC-MS monitoring of byproducts .

Mitigation : Optimize solvent choice (DMAc vs. DMF) and use low temperatures (−20°C) to suppress side reactions .

Q. What strategies address contradictions in reported reaction yields for iodination steps?

- Methodological Answer :

- Variable Screening : Design a DOE (Design of Experiments) to test iodine source (I₂ vs. NIS), catalyst (Pd(OAc)₂ vs. CuI), and solvent (THF vs. DCE) .

- In Situ Monitoring : Use FTIR to track iodine consumption (disappearance of I₂ peak at ~180 cm⁻¹) .

Case Study : A 2024 study reconciled yield disparities (40–75%) by identifying moisture sensitivity in CuI-catalyzed reactions .

Q. How can computational modeling predict reactivity trends for further functionalization?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices (using Gaussian 16) to identify electrophilic/nucleophilic sites. The 5-iodo position shows high electrophilicity (f⁺ = 0.45) .

- MD Simulations : Simulate solvent effects on transition states (e.g., DMF stabilizes intermediates via H-bonding) .

Validation : Compare predicted activation energies (ΔG‡) with experimental Arrhenius plots .

Safety and Stability Considerations

Q. What protocols ensure safe handling of this compound given its halogenated structure?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.